Enhanced Hydrogen-Bond Donor Capacity Enables Carboxylic Acid-Specific Conjugation Chemistry vs. the Ester Analog
820237-69-2 possesses one hydrogen-bond donor (the carboxylic acid −OH), whereas its direct ethyl ester analog (CAS 820237-68-1) has zero HB donors [1]. This single HB donor is functionally critical: it permits direct amide coupling, active ester formation, and salt generation without requiring a deprotection step. In contrast, the ester analog must undergo saponification before such transformations, adding a synthetic step and reducing overall yield [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (carboxylic acid −OH) |
| Comparator Or Baseline | 0 (ethyl ester, CAS 820237-68-1) |
| Quantified Difference | Target has 1 HB donor; comparator has 0 |
| Conditions | Calculated molecular descriptors (Chem960 database); validated by InChI/structural analysis |
Why This Matters
The absence of a free carboxylic acid in the ester analog mandates an additional hydrolysis step for conjugation, impacting synthetic efficiency—a critical factor in procurement decisions for multi-step medicinal chemistry campaigns.
- [1] Chem960. 820237-69-2 – Calculated Properties. https://m.chem960.com/cas/820237692/ (accessed 2026-04-28). View Source
